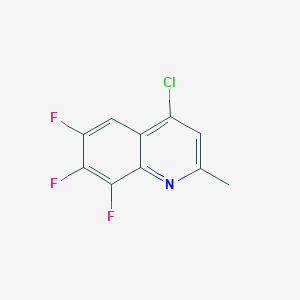

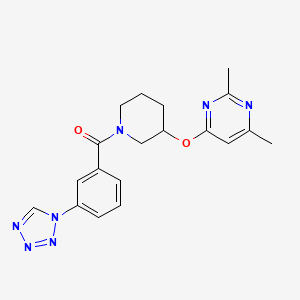

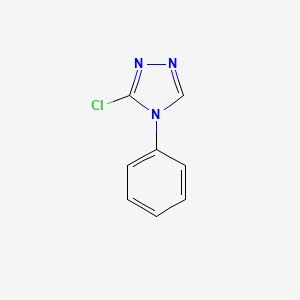

![molecular formula C21H20N2O3S B2770748 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide CAS No. 941958-38-9](/img/structure/B2770748.png)

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrrolidine ring and the naphthalene sulfonamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The pyrrolidine ring, for example, can undergo various reactions depending on the substituents attached to it .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of the pyrrolidine ring and the naphthalene sulfonamide group would likely impact properties such as solubility, stability, and reactivity .Scientific Research Applications

Comprehensive Analysis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide Applications

Antiviral Activity: N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide, as an indole derivative, shows promise in antiviral applications. Indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus, with certain compounds demonstrating significant selectivity and inhibitory activity .

Anti-inflammatory Activity: The compound’s potential for anti-inflammatory applications is supported by the general biological activity of indole derivatives. These compounds have been found to possess anti-inflammatory properties, which could be beneficial in the treatment of chronic inflammation and related disorders .

Anticancer Activity: Indole derivatives are known for their anticancer properties. The structural features of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide may contribute to its potential as a therapeutic agent in oncology, targeting various cancer cell lines .

Antitubercular Activity: Research has indicated that indole derivatives can be effective against Mycobacterium tuberculosis. The compound’s structure suggests it could be investigated for its efficacy in combating tuberculosis, especially in drug-resistant strains .

Neuroprotective Properties: The indole nucleus is a key component in many neuroactive substances. This compound could be explored for its neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

Antitumor and Cytotoxic Activity: Thiazole derivatives, which share some structural similarities with the compound , have shown antitumor and cytotoxic activities. This suggests that N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide could also be researched for its potential in cancer therapy .

Anti-fibrosis Activity: Some indole derivatives have displayed better anti-fibrosis activity than standard treatments on certain cell lines. This compound’s unique structure could make it a candidate for anti-fibrosis research and therapy .

Electrophilic Substitution Potential: The sulfonamide group in the compound’s structure indicates a potential site for nucleophilic attack, which could be utilized in various chemical reactions for synthesizing new derivatives with potential pharmacological applications .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-15-13-18(9-11-20(15)23-12-4-7-21(23)24)22-27(25,26)19-10-8-16-5-2-3-6-17(16)14-19/h2-3,5-6,8-11,13-14,22H,4,7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCPUBDVECFKDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone](/img/structure/B2770670.png)

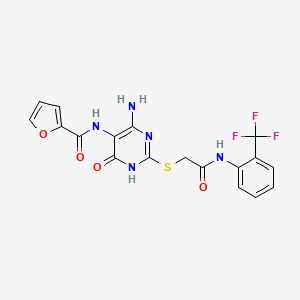

![2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B2770671.png)

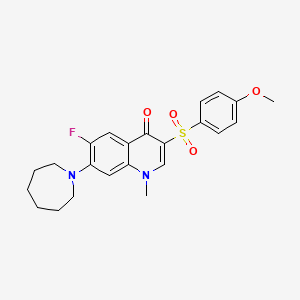

![Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2770673.png)

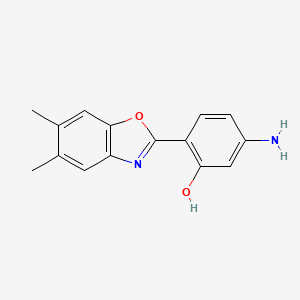

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2770676.png)